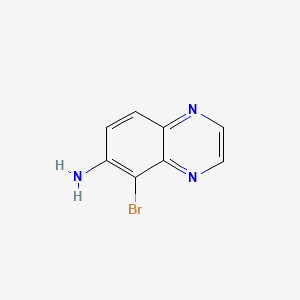

5-Bromoquinoxalin-6-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromoquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOSCSPAYZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310968 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-63-9, 134892-45-8 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoxalin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromoquinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOQUINOXALIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine (CAS 50358-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromoquinoxalin-6-amine (CAS 50358-63-9), a key heterocyclic amine intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis methodologies, and established applications, with a particular focus on its role in the development of therapeutic agents. Safety and handling protocols are also outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[1] Its core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, substituted with a bromine atom at the 5-position and an amino group at the 6-position. This substitution pattern is crucial for its reactivity and utility as a chemical building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50358-63-9 | [2] |

| Molecular Formula | C₈H₆BrN₃ | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Appearance | Yellow Solid | [1][3] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point (Predicted) | 367.0 ± 37.0 °C | [3] |

| Density (Predicted) | 1.744 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| InChI | InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | [4] |

| SMILES | C1=CC2=NC=CN=C2C(=C1N)Br | [2] |

Spectroscopic Data

Synthesis

The synthesis of this compound is well-documented and typically involves a multi-step process. A common synthetic route starts from 4-nitro-1,2-phenylenediamine. The general workflow involves cyclization to form the quinoxaline ring, followed by reduction of the nitro group, and finally, selective bromination.

Detailed Experimental Protocols

While several variations exist, a representative experimental protocol is summarized below.

Step 1: Synthesis of 6-Nitroquinoxaline

-

Reactants: 4-Nitro-1,2-phenylenediamine and glyoxal.

-

Procedure: To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., water or ethanol), glyoxal is added dropwise. The reaction mixture is then heated to facilitate the cyclization reaction.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Synthesis of 6-Aminoquinoxaline

-

Reactant: 6-Nitroquinoxaline.

-

Reagents: A reducing agent, typically hydrogen gas with a palladium on carbon (Pd/C) catalyst.

-

Procedure: 6-Nitroquinoxaline is dissolved in a solvent such as methanol or ethanol, and the catalyst is added. The mixture is then subjected to hydrogenation, either at atmospheric or elevated pressure, until the reduction of the nitro group is complete.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.

Step 3: Synthesis of this compound

-

Reactant: 6-Aminoquinoxaline.

-

Reagent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine.

-

Procedure: 6-Aminoquinoxaline is dissolved in a suitable solvent (e.g., a chlorinated solvent like dichloromethane), and the brominating agent is added portion-wise at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is washed, and the organic layer is separated, dried, and concentrated to afford the final product, this compound.

Biological Activity and Applications

This compound is a versatile intermediate with significant applications in drug discovery and development.

Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of Brimonidine .[3] Brimonidine is an alpha-2 adrenergic agonist used in the treatment of glaucoma. The structural features of this compound are essential for the construction of the final brimonidine molecule.

Role in Cancer Research

This compound serves as a crucial building block for the synthesis of various classes of compounds with potential anticancer activity.

-

Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the elaboration of more complex molecules designed to target specific kinases that are often dysregulated in cancer.[5]

-

Androgen Receptor Antagonists: It is also a precursor for the synthesis of 2-(arylamino)imidazole derivatives, which have been investigated as α1- and α2-androgen receptor antagonists, a target in prostate cancer therapy.[6]

Serine Protease Inhibition

Some literature suggests that quinoxaline derivatives, and by extension this compound, may exhibit inhibitory activity against serine proteases. However, specific experimental data, such as IC₅₀ values and the specific proteases inhibited by this compound, are not well-documented in publicly available literature. Further research is required to fully characterize this potential activity.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for the development of a range of therapeutic agents, most notably the anti-glaucoma drug Brimonidine. Its utility as a scaffold for kinase inhibitors and androgen receptor antagonists underscores its potential in the ongoing development of targeted cancer therapies. While its intrinsic biological activity, particularly as a serine protease inhibitor, requires further investigation, its role as a key building block in drug discovery is firmly established. Researchers and drug development professionals should handle this compound with the appropriate safety measures as outlined in this guide.

References

- 1. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]

- 2. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 50358-63-9 [chemicalbook.com]

- 4. 6-Amino-5-bromoquinoxaline | LGC Standards [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9), a key intermediate in the synthesis of various biologically active molecules, most notably Brimonidine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and logical visualizations to support further research and application.

Introduction

This compound, also known as 6-Amino-5-bromoquinoxaline, is a heterocyclic organic compound featuring a quinoxaline core structure.[2] Its strategic placement of an amino group and a bromine atom makes it a versatile building block in medicinal chemistry.[2] The compound's primary significance lies in its role as a crucial precursor in the manufacturing of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[1][2] A thorough understanding of its physicochemical properties is therefore essential for process optimization, quality control, and the development of new synthetic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

Data Presentation

The quantitative physicochemical data for this compound are presented in the following table for clarity and ease of comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 50358-63-9 | [3] |

| Molecular Formula | C₈H₆BrN₃ | [3] |

| Molecular Weight | 224.06 g/mol | [3] |

| Appearance | Yellow to light brown solid/powder | [2][3] |

| Melting Point | 151-159 °C | [2][3] |

| Boiling Point | 367.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.744 g/cm³ (Predicted) | [3] |

| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | |

| pKa | 0.33 ± 0.30 (Predicted) | [3] |

| LogP (XLogP3) | 1.2 | [3] |

| Flash Point | 175.8 °C | [3] |

| Refractive Index | 1.747 | [3] |

| Topological Polar Surface Area | 51.8 Ų | |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and process validation. This section outlines protocols for the synthesis of this compound and a general method for the determination of its melting point.

Synthesis of this compound

Several synthetic routes have been reported. Below are two common laboratory-scale methods.

Method A: Bromination of 6-Aminoquinoxaline using CuBr₂ [1]

This method provides a high yield and purity.

-

Reaction Setup: In a suitable reaction vessel, add 6-aminoquinoxaline (14.52g, 0.10mol) and copper(II) bromide (CuBr₂, 2.23g, 0.01mol) to a hydrobromic acid aqueous solution (150mL, 0.8mol/L).

-

Reaction Execution: Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C. Continue the reaction for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Adjust the pH of the system to 9 using a 20% sodium hydroxide (NaOH) solution.

-

Extraction: Extract the product with dichloromethane (90mL).

-

Washing: Wash the organic layer with purified water (2 x 50mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Final Product: Dry the resulting solid under vacuum at 40°C to obtain this compound. The reported yield is 97.8% with a purity of 99.94% by HPLC.[1]

Method B: Synthesis from 4-Nitro-o-phenylenediamine [4][5]

This three-step synthesis is also effective and avoids some harsher reagents.

-

Step 1: Cyclization to form 6-Nitroquinoxaline: React 4-nitro-o-phenylenediamine with glyoxal (40% aqueous solution) in water. Heat the mixture to 100°C under a nitrogen atmosphere for 5 hours to yield 6-nitroquinoxaline.[6]

-

Step 2: Reduction to form 6-Aminoquinoxaline: The reduction of 6-nitroquinoxaline is achieved via catalytic hydrogenation.[4] Add 10% palladium on carbon (Pd/C) to a solution of 6-nitroquinoxaline in methanol.[7] Stir the mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.[7] The catalyst is then removed by filtration.

-

Step 3: Bromination to form this compound: Dissolve the 6-aminoquinoxaline from the previous step in a suitable solvent like dichloromethane.[5] Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.[4][5] Maintain the reaction at a controlled temperature (e.g., 25°C) for several hours.[5][6] The product is then isolated through filtration, washing, and drying.[6] The overall yield for this multi-step process is reported to be approximately 77.3%.[4]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity. A general protocol using a capillary melting point apparatus is described below.[8][9][10]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 1-2 mm.[8][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, heat slowly (approx. 2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Visualizations

Diagrams are provided to illustrate key relationships and workflows relevant to this compound.

Role in Drug Synthesis Pathway

This compound is not known for its direct signaling pathway activity but is a critical intermediate in the synthesis of pharmacologically active compounds. The following diagram illustrates its position in the synthetic route to Brimonidine and the subsequent biological target of Brimonidine.

References

- 1. 5-Bromo-6-aminoquinoxaline [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-Bromoquinoxalin-6-amine molecular structure and weight

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[1] An amino group is attached at the 6-position and a bromine atom at the 5-position.[1] This substitution pattern is crucial for its role as a versatile building block in the synthesis of more complex molecules, notably in the development of pharmaceutical agents.[2]

Canonical SMILES: C1=CC2=NC=CN=C2C(=C1N)Br[3][4]

InChI: InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2[3][4][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H6BrN3 | [3][4][6][7][8] |

| Molecular Weight | 224.06 g/mol | [3][4][6][7][8][9] |

| Exact Mass | 222.97451 Da | [3][4][6] |

| Appearance | Yellow solid | [6][7][10] |

| Melting Point | 151-153 °C | [6][7][10] |

| Boiling Point | 367.0 ± 37.0 °C at 760 mmHg | [6][7][10] |

| Density | 1.744 g/cm³ | [6][10] |

| Flash Point | 175.8 °C | [6][10] |

| XLogP3 | 1.2 | [3][4][6] |

| Hydrogen Bond Donor Count | 1 | [3][4][6] |

| Hydrogen Bond Acceptor Count | 3 | [3][4][6] |

| Topological Polar Surface Area | 51.8 Ų | [3][4] |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[2] It is notably used in the preparation of Brimonidine, an antiglaucoma agent.[6][7][9][11] The compound also serves as a scaffold for creating kinase inhibitors, which are vital in the development of targeted cancer therapies.[2] Its structural features allow for the synthesis of quinazoline derivatives, a class of compounds with potential applications against cancer, inflammation, and neurological disorders.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: Synthesis from 4-Nitro-o-phenylenediamine

This method involves a three-step process: cyclization, reduction (hydrogenation), and bromination.[12][13][14] The overall yield for this process can reach approximately 77%.[13][14]

Step 1: Cyclization to form 6-Nitroquinoxaline

-

To a solution of 4-nitro-o-phenylenediamine (39.25 g) in 600 ml of water, add glyoxal (40% aqueous solution, 74 ml) dropwise.[12]

-

After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

After cooling, filter the mixture and wash the solid with water.[12]

-

Extract the product with dichloromethane, dry the organic phase with magnesium sulfate, and evaporate the solvent to yield 6-nitroquinoxaline as an orange solid.[12]

Step 2: Reduction to form 6-Aminoquinoxaline

-

In a suitable reaction vessel, dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL).[15]

-

Add 10% Palladium on carbon (Pd/C) catalyst (50 mg).[15]

-

Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).[15] Optimal conditions for catalytic hydrogenation have also been reported at 70°C and 2 MPa of pressure for 3 hours, with a catalyst to substrate ratio of 1:20.[13]

-

Upon completion, remove the catalyst by filtration through diatomaceous earth.[15]

-

Evaporate the solvent from the filtrate to obtain the crude product.[15]

-

Purify the residue by silica gel column chromatography to yield 6-aminoquinoxaline as a yellow solid.[15]

Step 3: Bromination to form this compound

-

Dissolve 6-aminoquinoxaline in a halogenated hydrocarbon solvent such as dichloromethane (CH2Cl2).[12][13]

-

Use a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The molar ratio of the brominating agent to 6-aminoquinoxaline is typically 1:2.[12][14]

-

Maintain the reaction temperature at approximately 20-25°C.[12][13]

-

After several hours (e.g., 5 hours), filter the reaction mixture.[12]

-

Wash the filtrate with water, separate the aqueous phase, and extract it with dichloromethane.[12]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.[12]

Method 2: Direct Bromination of 6-Aminoquinoxaline

This protocol provides an alternative route for the bromination step.

-

Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[12]

-

Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[12]

-

Cool the reaction solution to room temperature.[12]

-

Adjust the pH of the system to 9 using a 20% NaOH solution.[12]

-

Extract the product with dichloromethane (90mL) and wash with purified water (2 x 50mL).[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[12]

-

Dry the resulting product under vacuum at 40°C to yield this compound.[12]

Logical Workflow Visualization

The following diagram illustrates the synthesis pathway of this compound starting from 4-Nitro-o-phenylenediamine.

Caption: Synthetic route to this compound.

References

- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromo-6-quinoxalinamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 6-Amino-5-bromoquinoxaline | LGC Standards [lgcstandards.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound CAS#: 50358-63-9 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scbt.com [scbt.com]

- 10. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]

- 11. This compound | 50358-63-9 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 15. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 5-Bromoquinoxalin-6-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of active pharmaceutical ingredients such as Brimonidine Tartrate.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its use in pharmaceutical manufacturing.

Core Concepts: Solubility Profile

This compound presents as a yellow solid with a melting point between 151-153°C.[3][4][5] Its solubility is dictated by the interplay of its aromatic quinoxaline core, the polar amino group, and the halogen bond-donating bromine atom. Qualitative solubility data has been reported and is summarized in the table below.

Qualitative Solubility Data

| Solvent | IUPAC Name | Solubility Description |

| N,N-Dimethylformamide | N,N-Dimethylformamide | Very soluble |

| Methanol | Methanol | Soluble |

| Glacial Acetic Acid | Acetic Acid | Sparingly soluble |

| Chloroform | Trichloromethane | Very slightly soluble |

| Water | Water | Practically insoluble |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the isothermal equilibrium method is a standard and reliable approach. The following protocol is a generalized procedure that can be adapted for this compound.

Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by measuring the concentration of the solute in the supernatant at different time intervals until it remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand at the experimental temperature for an adequate time to permit the excess solid to sediment.

-

Alternatively, centrifuge the vials at the experimental temperature to achieve a clear separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette pre-equilibrated to the experimental temperature.

-

To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is highly soluble.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow: Synthesis of Brimonidine Tartrate

This compound is a crucial building block in the synthesis of Brimonidine, an active pharmaceutical ingredient used for treating glaucoma.[1][2] The following diagram illustrates a common synthetic pathway from this compound to Brimonidine.

This workflow highlights the key transformations where the solubility of this compound and its subsequent intermediates in the reaction and purification solvents is a critical parameter for process optimization and yield.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of solubility as described in the protocol above.

This structured approach ensures the generation of accurate and reproducible solubility data, which is essential for the successful application of this compound in research and development.

References

Technical Guide: Physicochemical Characterization of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 5-Bromoquinoxalin-6-amine, a critical intermediate in pharmaceutical synthesis. The focus of this document is on its melting and boiling points, providing both established data and detailed experimental protocols for their determination.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The data for this compound is summarized below.

| Property | Value | Notes |

| Melting Point | 151-153 °C | |

| Boiling Point | 367.0 ± 37.0 °C | Predicted |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.[2]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[2][3]

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 151°C).

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point. For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

For solid compounds with a high boiling point, determination is often performed on a small scale. The Thiele tube method is a suitable microscale technique.[4]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube or Durham tube, enough to fill it to a depth of about 1-2 cm.

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the sample in the test tube.[4]

-

Mount the thermometer assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[4] The design of the tube promotes oil circulation, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

-

Observation and Measurement:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][5]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical intermediate like this compound.

Caption: Workflow for Synthesis and Characterization.

Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[6] Notably, it is a precursor in the manufacturing of Brimonidine, an alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[7] The purity and well-defined physical properties of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, precise determination of its melting and boiling points serves as a critical quality control checkpoint in the drug development and manufacturing process.

References

Navigating the Spectroscopic Landscape of 5-Bromoquinoxalin-6-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various pharmaceuticals, notably brimonidine. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the available ¹H and ¹³C NMR data, detailed experimental protocols for its synthesis, and a visual representation of its manufacturing workflow.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that while the synthesis and use of this compound are documented, detailed, publicly available, peer-reviewed spectral assignments are scarce. The data presented here is compiled from various sources and should be considered in conjunction with in-house analytical validation.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Experimental Protocols

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Below are detailed experimental protocols for two common synthetic routes.

Synthesis of this compound: A Common Laboratory Protocol

A widely cited method for the synthesis of this compound involves the bromination of 6-aminoquinoxaline.[1][2]

Materials:

-

6-aminoquinoxaline

-

Cupric bromide (CuBr₂)

-

Hydrobromic acid (HBr) aqueous solution (0.8 mol/L)

-

Oxygen or air

-

Sodium hydroxide (NaOH) solution (20%)

-

Dichloromethane (CH₂Cl₂)

-

Purified water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Into a reaction vessel, add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr₂ (2.23g, 0.01mol) to a 0.8mol/L aqueous solution of hydrobromic acid (150mL).[1][2]

-

Bubble oxygen or air through the reaction mixture while maintaining the temperature at 90-95°C for 4 hours.[1][2]

-

After the reaction is complete, cool the mixture to room temperature.[1][2]

-

Adjust the pH of the reaction system to 9 using a 20% NaOH solution.[1][2]

-

Wash the organic layer with purified water (2 x 50mL).[1][2]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[1][2]

-

Dry the resulting solid under vacuum at 40°C to obtain this compound.[1][2]

This process typically yields a product with high purity (99.94% by HPLC) and a high yield (97.8%).[1][2]

Visualizing the Synthesis Workflow

To provide a clearer understanding of the manufacturing process, the following diagram illustrates a common multi-step synthesis of this compound starting from 4-nitro-o-phenylenediamine.[1][3] This method is noted for its mild reaction conditions and use of less toxic reagents.[1]

Caption: A three-step synthesis workflow for this compound.

Conclusion

This compound is a vital intermediate in medicinal chemistry. While detailed public NMR spectral data remains elusive, the synthesis protocols are well-established, offering reliable methods for its preparation. The provided workflow visualization offers a clear and concise overview of a common manufacturing process. It is recommended that researchers performing work with this compound conduct their own thorough spectroscopic analysis to confirm its identity and purity.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoxalin-6-amine from 4-nitro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the production of the glaucoma medication brimonidine. The synthesis route starts from the readily available 4-nitro-o-phenylenediamine and proceeds through a robust three-step process involving cyclization, reduction, and bromination. This method is noted for its mild reaction conditions, high yields, and suitability for industrial-scale production.[1][2]

Data Presentation: A Quantitative Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of reactants, conditions, and expected outcomes.

Table 1: Synthesis of 6-nitroquinoxaline (Step 1: Cyclization)

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 4-nitro-o-phenylenediamine | Glyoxal (40% aq. solution) | Water | 100°C | 5 hours | ~97.5% |

Table 2: Synthesis of 6-aminoquinoxaline (Step 2: Reduction)

| Reactant | Catalyst | Solvent | Pressure | Temperature | Time | Yield |

| 6-nitroquinoxaline | Palladium on Carbon (Pd/C) or Raney Nickel | Alcohols | 2 MPa | 70°C | 3 hours | ~83.3% |

Table 3: Synthesis of this compound (Step 3: Bromination)

| Reactant | Brominating Agent | Solvent | Temperature | Time | Yield |

| 6-aminoquinoxaline | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | 25°C | 5 hours | ~98% |

Experimental Protocols: Detailed Methodologies

The following protocols provide a step-by-step guide for the synthesis of this compound.

Step 1: Cyclization to 6-nitroquinoxaline

This step involves the condensation reaction of 4-nitro-o-phenylenediamine with glyoxal to form the quinoxaline ring structure.

Materials:

-

4-nitro-o-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Water

-

Dichloromethane

-

Magnesium sulfate

-

Reaction flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of water.

-

With stirring, add 74 ml of a 40% aqueous glyoxal solution dropwise to the mixture.

-

Under a nitrogen atmosphere, heat the reaction mixture to 100°C and maintain this temperature for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash thoroughly with water.

-

The aqueous filtrate can be extracted with dichloromethane to recover any dissolved product.

-

Combine the filtered solid with the extracted organic phase, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid. The reported yield is approximately 97.5%.[2]

Step 2: Reduction to 6-aminoquinoxaline

The nitro group of 6-nitroquinoxaline is reduced to an amine group via catalytic hydrogenation. This method avoids the use of harsher reducing agents like iron powder.[1]

Materials:

-

6-nitroquinoxaline

-

Palladium on Carbon (10% Pd/C) or Raney Nickel

-

Ethanol or other suitable alcohol solvent

-

Autoclave or hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

In an autoclave, combine 6-nitroquinoxaline with an alcohol solvent (e.g., ethanol).

-

Add the catalyst (10% Pd/C or Raney Nickel). A typical catalyst loading is a 1:20 weight ratio of Pd/C to 6-nitroquinoxaline.[3]

-

Pressurize the autoclave with hydrogen gas to 2 MPa.[3]

-

Heat the mixture to 70°C and maintain these conditions for approximately 3 hours, or until hydrogen uptake ceases.[3]

-

After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 6-aminoquinoxaline. The expected yield is around 83.3%.[3]

Step 3: Bromination to this compound

The final step is the selective bromination of 6-aminoquinoxaline at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is a safer and more efficient brominating agent than elemental bromine.[1][2]

Materials:

-

6-aminoquinoxaline

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Dichloromethane

-

Water

-

Sodium sulfate

-

Reaction flask with a water bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a reaction flask, dissolve 28.6 g (0.1 mol) of DBDMH in 500 ml of dichloromethane.

-

To this solution, add 35 g (0.2 mol) of 6-aminoquinoxaline.

-

Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.

-

After the reaction period, filter the mixture to recover any unreacted DBDMH.

-

Wash the filtrate with 200 ml of water. Separate the aqueous phase.

-

Extract the aqueous phase with an additional 200 ml of dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a pale brown solid. The reported yield for this step is approximately 98%.[2]

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the synthesis workflow and the relevant signaling pathway for the end-product, brimonidine.

Caption: Synthesis of this compound from 4-nitro-o-phenylenediamine.

References

An In-depth Technical Guide to the Synthesis of 5-Bromoquinoxalin-6-amine from 6-aminoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of pharmaceuticals such as Brimonidine Tartrate. The document details various experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflow.

Introduction

This compound is a critical building block in medicinal chemistry. Its synthesis from 6-aminoquinoxaline involves the regioselective introduction of a bromine atom at the C-5 position of the quinoxaline ring. The efficiency and safety of this bromination step are of paramount importance for the overall success of the drug development process. This guide explores several established methods, offering researchers a selection of protocols to suit different laboratory settings and safety requirements.

Comparative Summary of Synthetic Protocols

The following table summarizes the key quantitative data from various reported methods for the bromination of 6-aminoquinoxaline. This allows for a direct comparison of yields, purity, and reaction conditions.

| Brominating Agent System | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| CuBr₂ / O₂ (or air) | 0.8M Hydrobromic acid | CuBr₂ | 90-95 | 4 | 97.8 | 99.94 (HPLC) | [1][2][3] |

| 1,3-Dibromo-5,5-dimethylhydantoin | Methylene chloride | - | 25 | 5 | 98 | Not specified | [1][4] |

| Bromine | Glacial acetic acid | - | Not specified | 1 | 100 (as hydrobromide salt) | Not specified | [1] |

| N-Bromosuccinimide (NBS) | Halogenated solvent (e.g., Methylene dichloride) | - | 0-85 | Not specified | Not specified | Not specified | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the most prominent synthetic routes.

Method 1: Bromination using Copper(II) Bromide and Oxygen

This protocol is noted for its high yield and purity.

Procedure:

-

To a solution of hydrobromic acid (0.8 mol/L, 150 mL), add 6-aminoquinoxaline (14.52 g, 0.10 mol) and copper(II) bromide (CuBr₂, 2.23 g, 0.01 mol).[1][3]

-

Maintain the reaction mixture at a temperature of 90-95°C.[1][3]

-

Bubble oxygen (or air) through the solution for 4 hours while maintaining the temperature.[1][3]

-

After the reaction is complete, cool the solution to room temperature.[1][3]

-

Adjust the pH of the reaction system to 9 using a 20% sodium hydroxide (NaOH) solution.[1][3]

-

Wash the organic layer with purified water (2 x 50 mL).[1][3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[1][3]

-

Dry the resulting solid under vacuum at 40°C to obtain this compound.[1][3]

Method 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin

This method is presented as a safer alternative to using elemental bromine, with a comparable high yield.[1][4]

Procedure:

-

Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6 g, 0.1 mol) in 500 mL of methylene chloride.[1]

-

To this solution, add 6-aminoquinoxaline (35 g, 0.2 mol).[1]

-

Maintain the reaction temperature at 25°C using a water bath for 5 hours.[1]

-

After the reaction, filter the mixture to recover the unreacted dibromohydantoin.[1]

-

Wash the filtrate with 200 mL of water and separate the aqueous phase.[1]

-

Extract the aqueous phase with an additional 200 mL of methylene chloride.[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the brown solid product.[1]

Method 3: Bromination using Elemental Bromine in Acetic Acid

This classical method yields the hydrobromide salt of the product.

Procedure:

-

In a three-necked reaction flask, dissolve 6-aminoquinoxaline (8.3 g, 57.6 mmol) in glacial acetic acid (46 mL) with stirring.[1]

-

Slowly add a solution of bromine (9.2 g, 57.6 mmol) in glacial acetic acid (6 mL) dropwise to the reaction mixture.[1]

-

Allow the reaction to proceed for 1 hour.[1]

-

Filter the resulting precipitate and wash the filter cake with a small amount of anhydrous ether to obtain the crude 5-Bromo-6-aminoquinoxaline hydrobromide.[1]

-

The product can be vacuum dried for 12 hours and used directly in subsequent reactions.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 6-aminoquinoxaline.

Caption: General workflow for the synthesis of this compound.

Conclusion

The preparation of this compound from 6-aminoquinoxaline can be achieved through several effective methods. The choice of protocol may be guided by factors such as desired yield and purity, available reagents, and safety considerations. The copper-catalyzed and dibromohydantoin-mediated brominations offer high yields and are presented as robust methods for laboratory and potential scale-up applications. Researchers are encouraged to select the most appropriate method based on their specific needs and laboratory capabilities.

References

- 1. guidechem.com [guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 6-Amino-5-bromoquinoxaline | 134892-45-8 [smolecule.com]

- 6. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Bromination of 6-Aminoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the bromination of 6-aminoquinoxaline, a key reaction in the synthesis of various pharmaceutically active compounds.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 6-aminoquinoxaline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core principle of this mechanism involves the attack of an electrophile, in this case, a bromine species, on the electron-rich benzene ring of the quinoxaline scaffold.

The reaction is governed by the powerful activating and directing effects of the amino group (-NH₂) at the 6-position. The amino group is a strong electron-donating group through resonance, which significantly increases the electron density of the aromatic ring, making it more nucleophilic and susceptible to electrophilic attack.

Regioselectivity: The amino group is an ortho-, para- director. In the case of 6-aminoquinoxaline, the positions ortho to the amino group are the 5- and 7-positions, and the para-position is the 3-position within the pyrazine ring. However, the pyrazine ring of the quinoxaline system is inherently electron-deficient, which deactivates it towards electrophilic attack. Consequently, the substitution occurs preferentially on the more activated benzene ring. Due to steric hindrance from the fused ring system at the 7-position, the incoming electrophile is directed predominantly to the 5-position , which is ortho to the strongly activating amino group. This leads to the formation of 5-bromo-6-aminoquinoxaline as the major product.

The generalized mechanism can be visualized as a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene ring of 6-aminoquinoxaline attack the electrophilic bromine species (e.g., Br⁺, or a polarized bromine molecule). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, with significant contributions from resonance structures that place the positive charge adjacent to the amino group, where it is stabilized by the lone pair of electrons on the nitrogen atom.

-

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached. This regenerates the stable aromatic π-system, yielding the final product, 5-bromo-6-aminoquinoxaline.

Below is a DOT script for a diagram illustrating this electrophilic aromatic substitution mechanism.

Caption: General workflow of the electrophilic aromatic substitution for the bromination of 6-aminoquinoxaline.

Brominating Agents and Reaction Conditions

Several brominating agents can be effectively employed for the synthesis of 5-bromo-6-aminoquinoxaline. The choice of reagent can influence the reaction conditions, yield, and safety profile of the procedure.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is considered an efficient and milder brominating agent. It is a solid, which makes it easier to handle compared to liquid bromine.

Mechanism with DBDMH: DBDMH acts as a source of electrophilic bromine. The reaction can proceed through the in-situ generation of Br₂ or by direct attack on a polarized bromine atom of the DBDMH molecule.

N-Bromosuccinimide (NBS)

NBS is another common and selective brominating agent used for this transformation. It provides a low concentration of molecular bromine in the reaction mixture, which can help to control the reactivity and minimize side reactions.

Mechanism with NBS: In the presence of an acid catalyst or a polar solvent, NBS can act as a source of electrophilic bromine. The succinimide byproduct is generally easy to remove.

Bromine in Glacial Acetic Acid

This is a traditional and potent method for aromatic bromination. The reaction is typically straightforward but requires careful handling of corrosive and volatile liquid bromine.

Mechanism with Bromine/Acetic Acid: Glacial acetic acid serves as a polar solvent that can help to polarize the Br-Br bond, making one bromine atom more electrophilic. The reaction proceeds through the direct attack of the aromatic ring on the polarized bromine molecule.

Quantitative Data

The following table summarizes the quantitative data for the bromination of 6-aminoquinoxaline using different brominating agents, compiled from various sources.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | 20 | - | 97.6 | |

| N-Bromosuccinimide (NBS) | Halogenated Solvents | 0 - 85 | - | - | |

| Bromine (Br₂) | Glacial Acetic Acid | - | 1 | 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Materials:

-

6-Aminoquinoxaline

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 6-aminoquinoxaline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 20°C using a water bath.

-

Slowly add DBDMH (0.5 eq, as it contains two bromine atoms) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the dimethylhydantoin byproduct and any unreacted starting material.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-bromo-6-aminoquinoxaline can be further purified by recrystallization or column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Materials:

-

6-Aminoquinoxaline

-

N-Bromosuccinimide (NBS)

-

A suitable halogenated solvent (e.g., Dichloromethane, Chloroform)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve 6-aminoquinoxaline (1.0 eq) in the chosen halogenated solvent in a round-bottom flask.

-

Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the solution while stirring. The reaction temperature can be controlled between 0°C and the reflux temperature of the solvent, depending on the desired reaction rate.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the succinimide byproduct can be removed by filtration if it precipitates, or by an aqueous wash during work-up.

-

The organic layer is washed, dried, and concentrated in vacuo.

-

Purification of the product is achieved by standard methods such as recrystallization or column chromatography.

Protocol 3: Bromination using Bromine in Glacial Acetic Acid

Materials:

-

6-Aminoquinoxaline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer

-

Fume hood

-

Standard work-up and purification equipment

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Dissolve 6-aminoquinoxaline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 6-aminoquinoxaline at room temperature.

-

Stir the reaction mixture for approximately 1 hour.

-

Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product is washed with water to remove acetic acid and then with a solution of sodium bisulfite to quench any unreacted bromine.

-

The product can be purified by recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the bromination of 6-aminoquinoxaline.

Caption: A generalized experimental workflow for the synthesis and purification of 5-bromo-6-aminoquinoxaline.

Physicochemical Properties

The table below lists key physicochemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 6-Aminoquinoxaline | C₈H₇N₃ | 145.16 | 157-159 | Yellow solid | 6298-37-9 |

| 5-Bromo-6-aminoquinoxaline | C₈H₆BrN₃ | 224.06 | 151-153 | Pale yellow solid | 50358-63-9 |

This guide provides a foundational understanding of the bromination of 6-aminoquinoxaline. For specific applications, further optimization of reaction conditions may be necessary. It is crucial to consult original research articles and patents for detailed experimental parameters and safety information.

The Biological Versatility of Quinoxaline Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of quinoxaline scaffolds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines, operating through diverse mechanisms of action.[1][2] These mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

Quantitative Data: In Vitro Anticancer Activity of Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 3 | Leukemia (Ty-82) | 2.5 | [2] |

| Quinoxaline Derivative 3 | Leukemia (THP-1) | 1.6 | [2] |

| Quinoxaline Derivative 18 | Breast Adenocarcinoma (MCF-7) | 22.11 ± 13.3 | [2] |

| Quinoxaline Derivative 17 | Lung Cancer (A549) | 46.6 ± 7.41 | [2] |

| Quinoxaline Derivative 17 | Colon Cancer (HCT-116) | 48 ± 8.79 | [2] |

| Quinoxaline Derivative IV | Prostate Cancer (PC-3) | 2.11 | [4] |

| Quinoxaline Derivative III | Prostate Cancer (PC-3) | 4.11 | [4] |

| Benzylamino quinoxaline 2c | Various | Active at 10⁻⁶ to 10⁻⁸ M | [5] |

| DEQX | Colon Cancer (Ht-29) | Concentration-dependent reduction in viability | [6] |

| OAQX | Colon Cancer (Ht-29) | Concentration-dependent reduction in viability | [6] |

| Quinoxaline derivative 11 | EGFR expressing cancer cells | 0.81 - 2.91 | [7] |

| Quinoxaline derivative 13 | EGFR expressing cancer cells | 0.81 - 2.91 | [7] |

Key Signaling Pathways in Anticancer Activity

Quinoxaline derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Certain quinoxaline derivatives act as dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[6][8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[10] Several quinoxaline derivatives have been developed as potent EGFR inhibitors.[7]

Caption: Mechanism of action of quinoxaline-based EGFR inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of quinoxaline derivatives against cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Quinoxaline derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]

Quantitative Data: In Vitro Antimicrobial Activity of Quinoxaline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus | - | [14] |

| Symmetrically disubstituted quinoxalines | Bacillus subtilis | - | [14] |

| Pentacyclic quinoxaline 10 | Candida albicans | 16 | [14] |

| Pentacyclic quinoxaline 10 | Aspergillus flavus | 16 | [14] |

| Quinoxaline derivatives 5a-e | Staphylococcus aureus | - | [11] |

| Quinoxaline derivatives 5a-e | Bacillus subtilis | - | [11] |

| Quinoxaline derivatives 7a-e | Escherichia coli | - | [11] |

| Quinoxaline derivatives 7a-e | Pseudomonas aeruginosa | - | [11] |

Note: Specific MIC values for some compounds were not explicitly stated in the provided abstracts but were noted to have significant activity.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of quinoxaline derivatives against bacterial strains according to CLSI guidelines.[12]

1. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoxaline derivative stock solution (in DMSO)

-

Sterile 96-well round-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile pipette tips and reservoirs

-

Incubator (35°C ± 2°C)

2. Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

- Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in CAMHB in the 96-well plate.

- Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

- MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible bacterial growth.

Antiviral Activity

The quinoxaline scaffold is a promising framework for the development of novel antiviral agents, with demonstrated activity against a range of DNA and RNA viruses.[8][15][16]

Quantitative Data: In Vitro Antiviral Activity of Quinoxaline Derivatives

| Compound/Derivative | Virus | Assay | Activity | Reference |

| 1-(4-chloro-8-methyl[2][8][15]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea 1 | Herpes Simplex Virus (HSV-1) | Plaque Reduction | 25% reduction at 20 µg/mL | [8] |

| 6-chloro-7-fluoroquinoxaline derivative 23 | HIV | - | Active, no cytotoxicity on VERO cells | [17] |

| 6-chloro-7-fluoroquinoxaline derivative 24 | HIV | - | Active, no cytotoxicity on VERO cells | [17] |

| Quinoxaline with 2-furyl at position 6 | Influenza A | - | IC50 = 3.5 µM | [8] |

| Quinoxaline with 3-methoxyphenyl at position 6 | Influenza A | - | IC50 = 6.2 µM | [8] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the ability of a quinoxaline derivative to inhibit the replication of a lytic virus.

1. Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Complete cell culture medium

-

Quinoxaline derivative stock solution

-

Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

2. Procedure:

- Cell Seeding: Seed host cells in plates to form a confluent monolayer.

- Compound and Virus Incubation: Prepare serial dilutions of the quinoxaline derivative. Pre-incubate the virus with the compound dilutions for a specified time.

- Infection: Remove the growth medium from the cell monolayer and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

- Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the quinoxaline derivative.

- Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

- Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Quinoxaline derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[6][18]

Quantitative Data: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound/Derivative | Assay | Effect | Reference |

| DEQX | Carrageenan-induced peritonitis | Reduced leukocyte migration, decreased IL-1β and TNF-α levels | [6] |

| OAQX | Carrageenan-induced peritonitis | Reduced leukocyte migration, decreased IL-1β and TNF-α levels | [6] |

Key Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[19] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the degradation of IκB and the nuclear translocation of NF-κB, where it promotes the transcription of inflammatory genes. Some quinoxaline derivatives can inhibit this pathway.[19]

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

1. Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

Quinoxaline derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

2. Procedure:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

- Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the quinoxaline derivative). Administer the test compounds or standard drug orally or intraperitoneally.

- Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

- Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

- Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimalarial Activity

Quinoxaline derivatives have emerged as a promising class of antimalarial agents, exhibiting potent activity against various strains of Plasmodium falciparum, including multi-drug resistant strains.[17][20]

Quantitative Data: In Vitro Antimalarial Activity of Quinoxaline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Compound 22 | 3D7 | 22 | [20] |